

Physical and chemical properties of 5-Phenyl-3,4-dihydro-2H-pyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B1361828

[Get Quote](#)

An In-depth Technical Guide to 5-Phenyl-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, is a heterocyclic organic compound that has garnered interest in synthetic and medicinal chemistry. Its structure, featuring a dihydropyrrole ring fused to a phenyl group, provides a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.^[1] The pyrrole nucleus and its derivatives are prominent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.^{[2][3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **5-Phenyl-3,4-dihydro-2H-pyrrole**, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Core Physical and Chemical Properties

5-Phenyl-3,4-dihydro-2H-pyrrole typically appears as a pale yellow to light brown solid.^[1] It possesses a planar molecular conformation, a structural feature that has been confirmed by X-ray diffraction studies.^[5] The compound is generally soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.^[1]

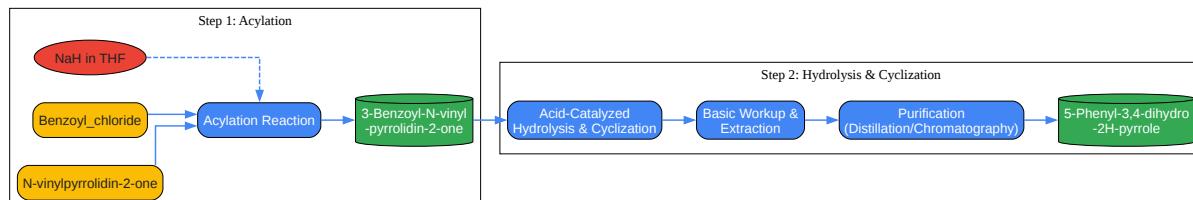
Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ N	[6][7]
Molecular Weight	145.20 g/mol	[8]
Melting Point	44-45 °C	[9][10]
Boiling Point	244.7 °C at 760 mmHg	[9][10]
Density	1.12 g/cm ³	[10]
Refractive Index	1.611	[9][10]
XLogP3	1.7	[11]

Experimental Protocols

Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole

A common route for the synthesis of 2-aryl-1-pyrrolines involves the acid-catalyzed cyclization of N-substituted γ -ketoamides. The following protocol is adapted from the synthesis of the analogous 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole and can be applied with appropriate modifications for the synthesis of the title compound by using benzoyl-containing starting materials.[12]


Step 1: Acylation of N-vinylpyrrolidin-2-one

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of N-vinylpyrrolidin-2-one (1.0 equivalent) in anhydrous THF to the suspension.
- Stir the mixture at 0 °C for 30 minutes.

- Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-benzoyl-N-vinylpyrrolidin-2-one.

Step 2: Acid-Catalyzed Hydrolysis and Cyclization

- To a round-bottom flask containing the crude 3-benzoyl-N-vinylpyrrolidin-2-one, add a 6M aqueous solution of hydrochloric acid and ethanol.[\[13\]](#)
- Heat the reaction mixture to reflux and maintain for 20 hours.[\[13\]](#)
- Cool the solution to room temperature and filter through a plug of glass wool.
- Neutralize the filtrate to a pH of approximately 12 by the addition of a 50% aqueous sodium hydroxide solution at 0 °C.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or silica gel column chromatography to obtain **5-Phenyl-3,4-dihydro-2H-pyrrole**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Phenyl-3,4-dihydro-2H-pyrrole**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and dihydropyrrole protons. The aromatic protons will appear in the downfield region (typically δ 7.2-7.9 ppm). The aliphatic protons of the dihydropyrrole ring will appear as multiplets in the upfield region. For a similar compound, 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the dihydropyrrole protons appear as multiplets between δ 1.94 and 3.15 ppm, and a triplet at δ 5.33 ppm for the C=N-CH proton.[13]
- ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the ipso-carbon of the phenyl ring appearing at a distinct chemical shift. The carbons of the dihydropyrrole ring will also have characteristic signals, including the C=N carbon in the downfield region.

Infrared (IR) Spectroscopy:

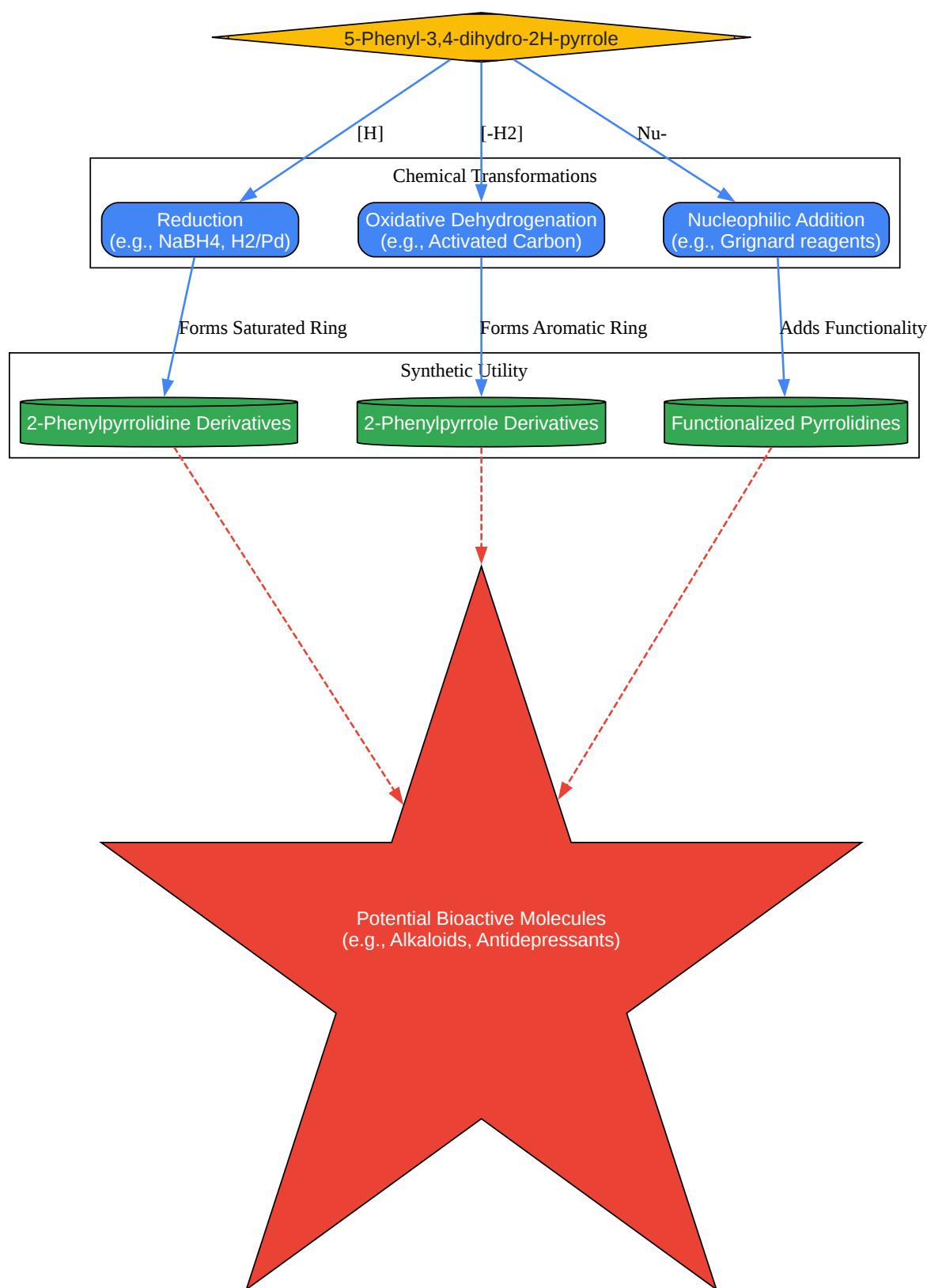
The IR spectrum of **5-Phenyl-3,4-dihydro-2H-pyrrole** is expected to exhibit the following characteristic absorption bands:

- C-H stretching (aromatic): Around $3100\text{-}3000\text{ cm}^{-1}$ [\[14\]](#)
- C-H stretching (aliphatic): Below 3000 cm^{-1} [\[14\]](#)
- C=N stretching (imine): Around $1650\text{-}1550\text{ cm}^{-1}$
- C=C stretching (aromatic): In the regions of $1600\text{-}1585\text{ cm}^{-1}$ and $1500\text{-}1400\text{ cm}^{-1}$ [\[14\]](#)
- C-H bending (aromatic): Bands in the fingerprint region, which can provide information about the substitution pattern of the phenyl ring.

Mass Spectrometry (MS):

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound ($m/z = 145.20$). Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications


5-Phenyl-3,4-dihydro-2H-pyrrole, as a 2-aryl-1-pyrroline, is a valuable intermediate in organic synthesis. Its reactivity is characterized by the presence of the imine functional group and the dihydropyrrole ring.

Key Reactions:

- Reduction: The imine bond can be readily reduced to form the corresponding 2-phenylpyrrolidine.
- Aromatization: The dihydropyrrole ring can be oxidized to the corresponding aromatic pyrrole. For instance, 2-phenyl-1-pyrroline can be aromatized to 2-phenylpyrrole using activated carbon as a dehydrogenation agent under mild conditions.[\[5\]](#)
- Cycloaddition Reactions: The imine can act as a dipolarophile in cycloaddition reactions.
- Reactions with Nucleophiles: The electrophilic carbon of the imine group can react with various nucleophiles.

The structural motif of **5-Phenyl-3,4-dihydro-2H-pyrrole** is found in various bioactive molecules, including alkaloids and compounds with potential antiviral and antifungal activities.

[5] Derivatives of 2-aryl-1-pyrrolines are important intermediates in the synthesis of pyrroloisoquinoline antidepressants.[12] The metabolic cycle of L-proline, which involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid, plays a crucial role in cancer cell survival and proliferation, suggesting that synthetic analogues could have antiproliferative activity.[15]

[Click to download full resolution via product page](#)

Caption: Reactivity and synthetic utility of **5-Phenyl-3,4-dihydro-2H-pyrrole**.

Conclusion

5-Phenyl-3,4-dihydro-2H-pyrrole is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to a variety of potentially bioactive molecules. The synthetic routes to this compound are well-established, and its physical and chemical properties provide a solid foundation for its application in research and development. For professionals in drug discovery and medicinal chemistry, the 2-aryl-1-pyrroline scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of derivatives of **5-Phenyl-3,4-dihydro-2H-pyrrole** is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 700-91-4: 5-phenyl-3,4-dihydro-2H-pyrrole | CymitQuimica [cymitquimica.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-phenyl-3,4-dihydro-2H-pyrrole | C10H11N | CID 261893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. 5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole | C11H13N | CID 15880181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]
- 13. 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Phenyl-3,4-dihydro-2H-pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361828#physical-and-chemical-properties-of-5-phenyl-3-4-dihydro-2h-pyrrole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com